

Application Notes and Protocols for LDS-751 Staining

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | LDS-751 | |
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These application notes provide detailed protocols for utilizing **LDS-751**, a cell-permeant fluorescent nucleic acid stain, for optimal staining in various research applications. **LDS-751** is characterized by a peak excitation at approximately 543 nm and a long wavelength emission maximum at around 712 nm when bound to dsDNA, making it suitable for multicolor analysis. [1][2] Upon binding to double-stranded DNA, its fluorescence is enhanced by about 20-fold.[1] [3] While it can be excited by a 488 nm laser line, it's important to note that in viable cells, **LDS-751** has been observed to accumulate in mitochondria.[1][4][5]

Data Presentation: Quantitative Staining Parameters

For optimal results, it is recommended to empirically determine the ideal **LDS-751** concentration and incubation time for your specific cell type and experimental conditions. High dye concentrations may lead to nonspecific staining.[1]

| Parameter | Live Cell Staining | Fixed Cell Staining |
|-----------------------|--------------------------|------------------------|
| Stock Solution | 5-10 mM in DMSO | 10 mg/mL in ddH₂O |
| Working Concentration | 1 - 10 μΜ | 10 μg/mL |
| Incubation Time | 15 - 60 minutes | 1 - 5 minutes |
| Temperature | Room Temperature or 37°C | Room Temperature |
| Cell Type | Suspension or Adherent | Suspension or Adherent |



Experimental Protocols Protocol 1: Live Cell Staining

This protocol is suitable for staining living cells for analysis by fluorescence microscopy, flow cytometry, or microplate reader.

Materials:

- LDS-751
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- · Complete cell culture medium
- Suspension or adherent cells

Procedure:

- Prepare Stock Solution: Prepare a 5-10 mM stock solution of LDS-751 in high-quality, anhydrous DMSO.[1][3] Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Adherent Cells: Plate cells on coverslips or in appropriate imaging dishes and allow them to adhere.
 - Suspension Cells: Harvest cells and wash them once with PBS. Resuspend the cell pellet in the desired staining medium.
- Staining:
 - Dilute the LDS-751 stock solution to a final working concentration of 1-10 μM in your desired cell culture medium or buffer.[1][3] It is recommended to perform a titration to find the optimal concentration for your specific cell type.
 - Add the staining solution to the cells.



- Incubate for 15 to 60 minutes at room temperature or 37°C, protected from light.[1][3] The optimal incubation time may vary depending on the cell type and experimental conditions.
- Washing (Optional): For imaging applications, you may wish to wash the cells once with prewarmed medium or PBS to reduce background fluorescence.
- Analysis: Proceed with analysis on a fluorescence microscope, flow cytometer, or microplate reader.

Protocol 2: Fixed Cell Staining

This protocol is designed for staining fixed cells. Fixation can alter cellular structures and permeability, often requiring shorter incubation times.

Materials:

- LDS-751
- Deionized water (ddH₂O)
- Phosphate-buffered saline (PBS)
- 3.7% Formaldehyde in PBS
- 0.2% Triton X-100 in PBS (for permeabilization)
- Suspension or adherent cells

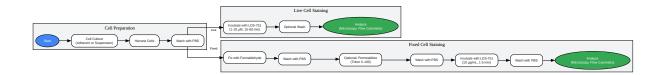
Procedure:

- Prepare Stock Solution: Prepare a 10 mg/mL stock solution of LDS-751 in ddH₂O.[6] Store at 4°C to -20°C, protected from light.[6]
- Prepare Working Solution: Dilute the stock solution to a final concentration of 10 μ g/mL in PBS or a serum-free cell culture medium.[6]
- Cell Preparation and Fixation:



- Adherent Cells: Grow cells on coverslips. Wash with PBS, then fix with 3.7% formaldehyde for 10 minutes at room temperature.
- Suspension Cells: Harvest and wash cells with PBS. Resuspend in PBS and fix with 3.7% formaldehyde for 10 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.[6]
- Permeabilization (Optional): If targeting intracellular structures is desired, permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[6] Wash three times with PBS for 5 minutes each.
 [6]
- Staining: Add the LDS-751 working solution to the cells and incubate for 1-5 minutes at room temperature.[6]
- Washing: Wash the cells twice with PBS for 5 minutes each.[6]
- Analysis: Resuspend cells in PBS for flow cytometry or mount coverslips for microscopy.

Mandatory Visualizations



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Caption: Experimental workflow for live and fixed cell staining with LDS-751.



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